molecular formula C11H8BrNO3 B1460871 methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate CAS No. 220407-33-0

methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B1460871
CAS No.: 220407-33-0
M. Wt: 282.09 g/mol
InChI Key: ZZDRZAUAXGCWBK-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a brominated indole derivative with the molecular formula C 11 H 8 BrNO 3 and a molecular weight of 282.09 . This compound serves as a versatile and high-value synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of kinase inhibitors. Its primary research application is as a key precursor in the synthesis of potent and selective Glycogen Synthase Kinase-3β (GSK-3β) inhibitors . GSK-3β is a serine/threonine kinase implicated in critical disease pathways, including Alzheimer's disease, cancer, and type 2 diabetes. Researchers utilize this methyl oxoacetate ester to construct complex maleimide-based structures through condensation reactions . These synthetic inhibitors, such as certain 3-benzisoxazolyl-4-indolylmaleimides, have demonstrated exceptional potency in the nanomolar range and show promise in reducing Aβ-induced Tau hyperphosphorylation, a key pathological marker in Alzheimer's disease . The compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)10(14)8-5-13-9-4-6(12)2-3-7(8)9/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDRZAUAXGCWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate typically involves the functionalization of the indole nucleus at the 3-position with an oxoacetate moiety, incorporating a bromine substituent at the 6-position of the indole ring.

Preparation via Electrophilic Acylation Using Methyl 2-chloro-2-oxoacetate

One of the widely used methods involves electrophilic acylation of the indole nucleus with methyl 2-chloro-2-oxoacetate under Lewis acid catalysis:

  • Procedure : The indole derivative (6-bromoindole) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. To this, a Lewis acid such as diethylaluminum chloride (Et2AlCl) or aluminum chloride (AlCl3) is added slowly to activate the electrophile. Subsequently, methyl 2-chloro-2-oxoacetate is added dropwise at 0 °C, and the reaction mixture is stirred for 2 hours at this temperature.

  • Workup and Purification : The reaction is quenched with saturated ammonium chloride or sodium bicarbonate solution to neutralize the acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography using a gradient of ethyl acetate in petroleum ether or methanol in DCM to afford the target compound as a solid with yields typically in the range of 60-70%.

  • Example : In a related synthesis of methyl 2-(1H-indol-3-yl)-2-oxoacetate, indole (1.00 g, 8.5 mmol) reacted with methyl 2-chloro-2-oxoacetate (1.15 mL, 11.9 mmol) in the presence of Et2AlCl (12.75 mL, 12.8 mmol) gave the product in 66% yield after purification.

N-Substitution and Halogenation Strategies

  • N-Substitution : The indole nitrogen can be alkylated prior to or after acylation to introduce various substituents, which may influence the reactivity and biological activity of the final compound. For N-substitution, sodium hydride (NaH) is used to deprotonate the indole nitrogen in an aprotic solvent like DMF at 0–5 °C, followed by addition of an alkyl halide to afford N-alkyl derivatives.

  • Halogenation : The bromine substituent at the 6-position can be introduced by electrophilic aromatic substitution using brominating agents on the indole ring before the acylation step or by using commercially available 6-bromoindole as the starting material.

Cascade and One-Pot Reactions for Derivative Synthesis

Recent methodologies have employed cascade reactions starting from methyl 2-(2-chloro-1H-indol-3-yl)-2-oxoacetate to construct complex fused heterocycles. These reactions proceed under neutral or mild acidic conditions, avoiding harsh reagents such as POCl3 or strong alkali, which are traditionally used in multi-step syntheses.

  • Advantages : This approach is environmentally friendly, scalable, and allows for the direct synthesis of derivatives from the methyl 2-(halogenated-indol-3-yl)-2-oxoacetate intermediates.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Anhydrous DCM, DMF Dry solvents essential to avoid hydrolysis
Temperature 0 °C to ambient Low temperature favors selectivity
Catalyst Et2AlCl, AlCl3 Lewis acids activate electrophile
Reaction Time 1–2 hours Monitored by TLC for completion
Workup Saturated NH4Cl or NaHCO3 solution Neutralizes acid, facilitates extraction
Purification Flash column chromatography Gradient elution with ethyl acetate/petroleum ether or MeOH/DCM
Yield 60–70% Depends on substrate purity and reaction control

Analytical Characterization

The purified this compound is characterized by:

  • NMR Spectroscopy : Proton NMR shows characteristic signals corresponding to the indole protons and the methyl ester group.

  • Mass Spectrometry : High-resolution mass spectrometry confirms the molecular ion peak consistent with the brominated oxoacetate structure.

  • Melting Point and Purity : Determined by standard techniques to ensure compound integrity.

Summary Table of Key Synthetic Steps

Step Reagents/Conditions Outcome/Yield Reference
Electrophilic acylation 6-bromoindole + methyl 2-chloro-2-oxoacetate, Et2AlCl, DCM, 0 °C, 2 h This compound, ~65% yield
N-Alkylation (optional) NaH, alkyl halide, DMF, 0–5 °C, 1 h N-substituted methyl 2-(indol-3-yl)-2-oxoacetate
Cascade reaction (derivative synthesis) Neutral/mild acidic conditions, one-pot Complex fused heterocycles from methyl 2-(halogenated-indol-3-yl)-2-oxoacetate

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while reduction can yield various indole derivatives with modified functional groups .

Scientific Research Applications

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

Bromine vs. Other Halogens/Functional Groups
  • Methyl 2-(7-Cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate (CAS: Not provided): Features a 7-cyano and 4-fluoro substitution. LC-MS: m/z 247.44 [M+1]+, lower than the brominated analogue due to the absence of bromine .
  • 2-(6-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid (CAS: Not provided): 6-Methoxy substitution replaces bromine. Synthesis: Produced via oxalyl chloride coupling, yielding a carboxylic acid instead of an ester . The methoxy group’s electron-donating nature increases indole ring electron density, contrasting with the electron-withdrawing bromine in the main compound .
Positional Isomerism of Bromine
  • Ethyl 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetate (CAS: 17826-11-8):
    • Bromine at position 5 instead of 6.
    • Molecular Weight : 296.12 g/mol (vs. 282.07 g/mol for the 6-bromo methyl ester) .
    • Positional differences alter NMR signals; for example, the 5-bromo derivative’s indole protons exhibit distinct chemical environments compared to the 6-bromo analogue .

Functional Group Modifications

Ester vs. Amide/Acid Derivatives
  • 2-(6-Methoxy-1H-indol-3-yl)-2-oxoacetamide (CAS: 103858-66-8):

    • Replaces the methyl ester with an amide group.
    • Molecular Formula : C₁₁H₁₀N₂O₃, with increased polarity due to the amide’s hydrogen-bonding capacity .
    • Likely exhibits higher solubility in polar solvents compared to the ester derivative .
  • 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetic Acid :

    • The free carboxylic acid form (hypothetical) would have enhanced acidity (pKa ~2–3) compared to the ester (pKa ~10–12) .

Indole vs. Non-Indole Analogues

  • Methyl 2-(4-Methoxyphenyl)-2-oxoacetate (CAS: Not provided): Replaces the indole ring with a 4-methoxyphenyl group. ¹H NMR: Aromatic protons at δ 8.17–8.06 ppm (vs. δ 7.0–8.5 ppm for indole derivatives) .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data References
Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate 6-Bromo, methyl ester C₁₁H₈BrNO₃ 282.07 HRESIMS: 281.9763/283.9745 [M+H]+
Methyl 2-(1H-indol-3-yl)-2-oxoacetate No substitution, methyl ester C₁₁H₉NO₃ 203.19 HRESIMS: 204.0665 [M+H]+
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate 5-Bromo, ethyl ester C₁₂H₁₀BrNO₃ 296.12 CAS: 17826-11-8
2-(6-Methoxy-1H-indol-3-yl)-2-oxoacetamide 6-Methoxy, amide C₁₁H₁₀N₂O₃ 218.21 CAS: 103858-66-8
Methyl 2-(4-methoxyphenyl)-2-oxoacetate 4-Methoxyphenyl, methyl ester C₁₀H₁₀O₄ 194.18 ¹H NMR: δ 8.17–8.06 ppm (aromatic)

Key Findings and Implications

Electronic Effects : Bromine’s electron-withdrawing nature at position 6 reduces indole electron density, influencing reactivity in electrophilic substitutions or metal-catalyzed couplings .

Functional Group Impact : Esters (e.g., methyl, ethyl) enhance lipophilicity, whereas amides or acids improve solubility, affecting pharmacokinetic properties .

Biological Activity

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores its biological activity through various studies, including synthesis, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of approximately 268.11 g/mol. Its structure features a bromo-substituted indole ring linked to a methyl ester and a ketone group, which contributes to its biological activity. The presence of the indole moiety is crucial, as indole derivatives are known for their diverse pharmacological effects.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Anticancer Activity : The compound has shown promise in inhibiting cell proliferation by targeting specific enzymes involved in cancer cell growth. Research indicates that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
  • Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate potent activity against these organisms, suggesting its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureUnique Features
Methyl 6-bromoindole-3-acetateStructureSimilar structure but lacks the oxoacetate group.
Ethyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetateStructureEthyl group instead of methyl; potential for different solubility and reactivity.
6-Bromoindole-3-acetic acidStructureContains a carboxylic acid group; useful in forming amide bonds.

This table highlights how this compound's unique functional groups may enhance its bioactivity compared to other indole derivatives.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro studies reported that this compound demonstrated significant activity against MRSA with an MIC as low as 1 µg/mL, indicating strong potential for treating resistant bacterial infections .
  • Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects on various cancer cell lines, revealing that this compound exhibited preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .
  • Molecular Docking Studies : Computational analyses have suggested that this compound can effectively bind to specific proteins involved in bacterial resistance mechanisms, further supporting its potential as a therapeutic agent against resistant strains .

Q & A

Q. Q1. What are the standard synthetic routes for methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate?

The compound is synthesized via condensation of 6-bromoindole derivatives with methyl oxalyl chloride under controlled conditions. A representative procedure involves reacting 6-bromoindole with methyl oxalyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. The reaction is monitored by TLC, and purification is achieved via recrystallization or column chromatography, yielding ~58.9% as a light-yellow solid .

Key Reaction Parameters
Reactants: 6-bromoindole, methyl oxalyl chloride
Solvent: Dichloromethane
Catalyst/Base: Triethylamine
Yield: 58.9%
Purity: Confirmed by ¹H-NMR (δ 12.50 ppm for NH, 8.50 ppm for indole H3)

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to mitigate side reactions (e.g., over-oxidation or dimerization)?

Optimization involves adjusting stoichiometry, temperature, and reaction time. For example:

  • Temperature control : Maintaining 0–5°C during oxalylation minimizes over-oxidation of the indole ring .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity, though evidence for this compound is limited.
  • Workflow : Use inert atmospheres (N₂/Ar) to prevent moisture-sensitive intermediates from degrading. Contradictions in yield (e.g., 58.9% vs. lower yields in scaled-up reactions) suggest scalability challenges due to exothermic side reactions .

Structural Characterization

Q. Q3. What spectroscopic techniques validate the structure of this compound?

  • ¹H-NMR : Key peaks include δ 12.50 (broad singlet, NH), 8.50 (s, H3 of indole), and 3.90 ppm (s, OCH₃) .
  • ¹³C-NMR : Peaks at δ 160–170 ppm confirm the oxoacetate carbonyl group .
  • FT-IR : Bands at ~3250 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) .

Advanced Consideration : Discrepancies between experimental and computed IR/Raman spectra (e.g., C=O stretching frequencies) may arise from solvent effects or anharmonicity, requiring DFT corrections (B3LYP/6-311++G** basis set) .

Crystallography & Conformational Analysis

Q. Q4. How is X-ray crystallography applied to resolve ambiguities in molecular conformation?

While no direct crystallographic data exists for this compound, SHELX software (e.g., SHELXL for refinement) is standard for analogous indole derivatives. Key steps:

  • Data collection : High-resolution (<1.0 Å) data at low temperature (100 K).
  • Challenges : Bromine’s high electron density complicates phase determination; anomalous scattering (Cu-Kα radiation) aids resolution .

Biological Activity & Mechanistic Studies

Q. Q5. What biological applications are reported for structurally similar indole-oxoacetates?

  • Neuroprotection : Analogues like methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate show neuroprotective effects via GSK-3β inhibition .
  • Antimicrobial Activity : Brominated indoles (e.g., spongotine A) isolated from marine sponges exhibit anti-biofilm properties, suggesting potential pathways for this compound .

Advanced Mechanistic Insight : Computational docking (AutoDock Vina) predicts binding to GSK-3β’s ATP pocket (ΔG ≈ -9.2 kcal/mol), but experimental validation is needed .

Computational Chemistry

Q. Q6. How do computational models predict reactivity and stability?

  • DFT Studies : Bond dissociation energies (BDEs) for the C-Br bond (~65 kcal/mol) suggest susceptibility to nucleophilic substitution.
  • Solvation Effects : PCM models indicate higher stability in aprotic solvents (e.g., DMSO) due to dipole interactions with the oxoacetate group .
Computational Parameters
Method: B3LYP/6-311++G**
HOMO-LUMO Gap: 4.8 eV (indicative of moderate reactivity)
Vibrational Modes: 32 optimized frequencies

Stability & Handling

Q. Q7. What protocols ensure compound stability during storage?

  • Storage : -20°C under inert gas (argon) in amber vials to prevent photodegradation.
  • Decomposition Risks : Hydrolysis of the ester group in humid conditions; monitor via periodic ¹H-NMR .

Advanced Data Contradictions

Q. Q8. How to resolve discrepancies in reported NMR chemical shifts?

Variations in δ values (e.g., NH proton at 12.50 ppm in DMSO-d₆ vs. 12.30 ppm in CD₃OD) arise from solvent polarity and hydrogen bonding. Standardize solvents and temperature for cross-study comparisons .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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